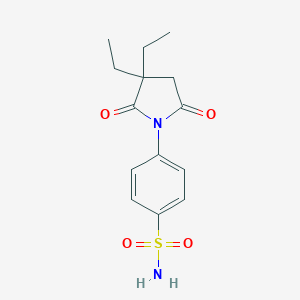

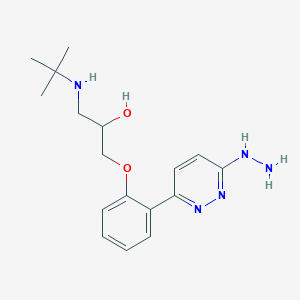

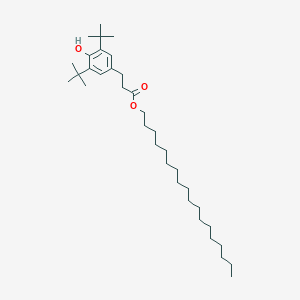

![molecular formula C6H6N4 B107754 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 18591-78-1](/img/structure/B107754.png)

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine

概要

説明

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its significant pharmaceutical importance. The core structure of this compound is a pyridazine ring fused with a triazole moiety, which is a common scaffold in various biologically active compounds. The presence of a methyl group at the 6-position of the triazolopyridazine ring is a common modification that can influence the compound's biological activity and physicochemical properties.

Synthesis Analysis

The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives has been reported in several studies. For instance, a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines were synthesized and evaluated for their anxiolytic activity, indicating the versatility of the core structure to be modified with various substituents at the phenyl ring . Another study reported the synthesis of 3,6-diaryl derivatives as antitubulin agents, showcasing the potential of these compounds in cancer therapy . A new and improved synthesis method for 6-aryl derivatives has also been described, providing these compounds under mild conditions and in high yields .

Molecular Structure Analysis

The molecular structure of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives has been characterized using various spectroscopic techniques and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations have been carried out to find the harmony between theoretical and experimental values, providing insights into the electronic properties of these compounds, such as the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

The chemical reactivity of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives has been explored in the context of their potential as cardiovascular agents, anxiolytic agents, and antidiabetic drugs . These studies have demonstrated the ability of the triazolopyridazine core to undergo various chemical transformations, leading to compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives are influenced by their molecular structure. The crystalline nature of these compounds, as well as their intermolecular interactions, have been studied using Hirshfeld surface analysis and energy frameworks . These analyses help in understanding the packing of molecules in the solid state and the dominant interaction energies involved, which are crucial for the stability and solubility of the compounds.

科学的研究の応用

-

Pharmacology

- 1,2,4-triazole compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

- They are also important in organocatalysis, agrochemicals, and materials science .

-

Synthesis

- The synthesis of these compounds often involves the use of ionic liquids as solvents and catalysts for the regioselective synthesis of 1,2,3-triazoles .

- For example, one method reported the synthesis of 7-benzylidene-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine by intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol in DMF at 100 °C in the presence of catalytic amounts of a 40% aqueous solution of KOH .

-

Pharmacology

- 1,2,4-triazole compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

- They are also important in organocatalysis, agrochemicals, and materials science .

-

Synthesis

- The synthesis of these compounds often involves the use of ionic liquids as solvents and catalysts for the regioselective synthesis of 1,2,3-triazoles .

- For example, one method reported the synthesis of 7-benzylidene-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine by intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol in DMF at 100 °C in the presence of catalytic amounts of a 40% aqueous solution of KOH .

-

Pharmacology

- 1,2,4-triazole compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

- They are also important in organocatalysis, agrochemicals, and materials science .

-

Synthesis

- The synthesis of these compounds often involves the use of ionic liquids as solvents and catalysts for the regioselective synthesis of 1,2,3-triazoles .

- For example, one method reported the synthesis of 7-benzylidene-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine by intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol in DMF at 100 °C in the presence of catalytic amounts of a 40% aqueous solution of KOH .

Safety And Hazards

The safety information for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is limited . As a chemical substance, it should be handled with proper laboratory procedures and appropriate protective equipment. It may be irritating to the skin, eyes, and respiratory tract, and direct contact should be avoided .

将来の方向性

Triazolopyridazines, including 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine, have significant potential in drug design and discovery . Their unique physicochemical properties make them attractive for the development of new biologically active entities. Researchers are encouraged to explore the potential of this compound for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

特性

IUPAC Name |

6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5-2-3-6-8-7-4-10(6)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHABLOINYBGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=NN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342734 | |

| Record name | 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine | |

CAS RN |

18591-78-1 | |

| Record name | 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

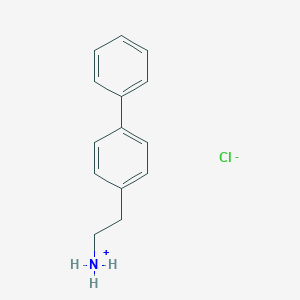

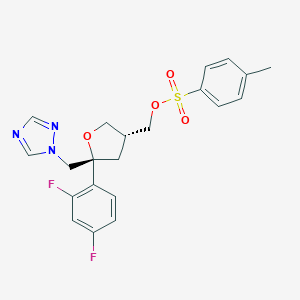

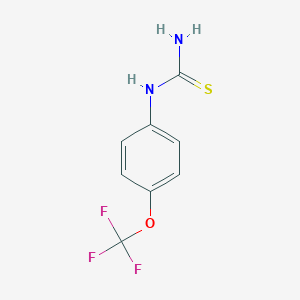

![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)

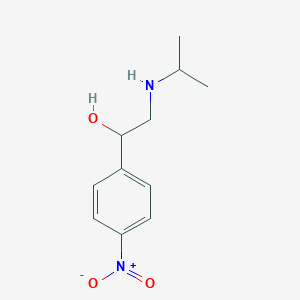

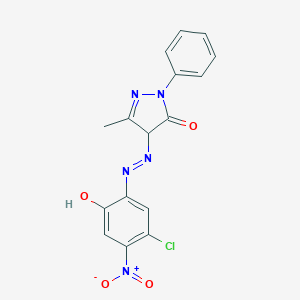

![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)

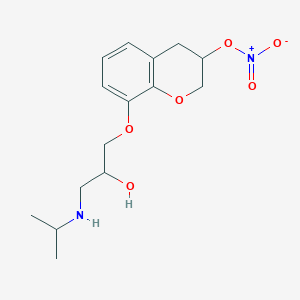

![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)